N-Benzoyl Florfenicol Amine
CAS No.: 1322626-20-9
Cat. No.: VC0024679
Molecular Formula: C17H18FNO4S
Molecular Weight: 351.392
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322626-20-9 |
|---|---|
| Molecular Formula | C17H18FNO4S |
| Molecular Weight | 351.392 |
| IUPAC Name | N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]benzamide |
| Standard InChI | InChI=1S/C17H18FNO4S/c1-24(22,23)14-9-7-12(8-10-14)16(20)15(11-18)19-17(21)13-5-3-2-4-6-13/h2-10,15-16,20H,11H2,1H3,(H,19,21)/t15?,16-/m1/s1 |
| Standard InChI Key | MUYIXUSIKJZXBP-OEMAIJDKSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C2=CC=CC=C2)O |
Introduction
Chemical Structure and Fundamental Properties
Structural Characteristics and Chemical Identity
N-Benzoyl Florfenicol Amine is a chemical derivative formed through the benzoylation of florfenicol amine. Florfenicol amine (FFA) itself is an important metabolite of florfenicol, with the molecular formula C₁₀H₁₄FNO₃S and molecular weight of 248.0751 . The benzoylation process introduces a benzoyl group (C₇H₅O) to the amine functionality of florfenicol amine, producing a modified structure that retains the core florfenicol scaffold while introducing new physicochemical properties.
The structural modification from florfenicol amine to N-benzoyl florfenicol amine involves the substitution of a hydrogen atom on the amine nitrogen with a benzoyl group. This N-acylation reaction typically changes the compound's lipophilicity, hydrogen bonding capabilities, and potentially its biological activity profile.
Relationship to Parent Compounds
Florfenicol: The Antibiotic Progenitor
Florfenicol serves as the original progenitor compound in this chemical family. It is a synthetic broad-spectrum antibiotic belonging to the amphenicols class and functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit . Its mechanism involves a dual action approach:
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Binding tightly to the 50S subunit of bacterial ribosomes to block the transpeptidation reaction mediated by peptidyl transferase
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Selectively acting on bacterial 70S ribosome receptors, interfering with peptidyl transferase enzyme function
Florfenicol was deliberately synthesized from thiamphenicol by replacing the 3-hydroxy group with fluorine, specifically to overcome bacterial resistance mechanisms involving chloramphenicol acetyltransferase . This fluorinated derivative retains potent antimicrobial activity while demonstrating efficacy against bacteria that have developed resistance to other amphenicols.
The physical properties of florfenicol include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄Cl₂FNO₄S |
| Molecular Weight | 358.21 |
| Melting Point | 153°C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol and DMSO; slightly soluble in water |
| Log P | Not specified in available data |
| pKa | 10.73 ± 0.46 (predicted) |
Table 1: Physical properties of florfenicol
Florfenicol Amine: The Metabolic Intermediate
Florfenicol amine (FFA) represents a significant metabolite of florfenicol. The chemical transformation from florfenicol to florfenicol amine involves the removal of the dichloroacetyl group. This metabolic conversion has importance in pharmacokinetic studies and residue analysis of florfenicol in veterinary applications .
Analytical methods for detecting florfenicol amine utilize liquid chromatography-mass spectrometry techniques. According to available research, florfenicol amine can be detected using UHPLC-MS/MS with the following analytical parameters:
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄FNO₃S |
| Molecular Weight | 248.0751 |
| Retention Time | 1.33 min |
| Fragment Ions (m/z) | 104.0632, 130.0651, 230.0646 |
| Tissue Tolerance Level | 50 μg/kg |
Table 2: Analytical parameters for florfenicol amine detection
N-Benzoylation: Structural Modifications and Implications
The N-benzoylation of florfenicol amine to produce N-benzoyl florfenicol amine represents a structural modification that could potentially alter both the physicochemical properties and biological activities of the compound. This transformation converts a primary amine functional group to an amide, which generally results in:
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Increased metabolic stability (amides are typically more resistant to enzymatic hydrolysis than primary amines)
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Modified binding interactions with biological targets
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Altered distribution and pharmacokinetic properties due to changes in lipophilicity
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Potential changes in antimicrobial spectrum and potency
Analytical Methods for Detection and Characterization
| Parameter | Value |
|---|---|
| Monitored Transitions (m/z) | 355.9 → 335.9 and 355.9 → 185.0 |
| Cone Voltage | 40 V |
| Collision Energy | 8 eV (first transition), 18 eV (second transition) |
| Ionization Mode | Negative electrospray ionization (ESI-) |
Table 3: Mass spectrometric parameters for florfenicol detection
For florfenicol amine, the following parameters have been reported:
| Parameter | Value |
|---|---|
| Monitored Transitions (m/z) | 248.0 → 130.0 and 248.0 → 230.0 |
| Cone Voltage | 40 V |
| Collision Energy | 21 eV (first transition), 11 eV (second transition) |
| Ionization Mode | Positive electrospray ionization (ESI+) |
Table 4: Mass spectrometric parameters for florfenicol amine detection
Similar methodology with appropriate modifications could potentially be applied to the detection and characterization of N-benzoyl florfenicol amine.
Sample Preparation Techniques
For the extraction of florfenicol and florfenicol amine from biological matrices, researchers have employed protein precipitation with acetonitrile followed by UHPLC-MS/MS analysis . This methodology has been validated for serum and seminal plasma samples, showing good linearity (R² values consistently above 0.99), excellent accuracy (bias within ±15%), and precision (CV% below 15%) at all quality control levels tested .
A similar approach could potentially be adapted for the extraction and analysis of N-benzoyl florfenicol amine from biological matrices, though specific validation would be required.
Research Challenges and Future Directions
Synthesis and Characterization Needs
A comprehensive study of N-benzoyl florfenicol amine would require:
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Optimized synthetic methods for preparing the compound with high purity
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Full structural characterization using NMR, MS, IR, and X-ray crystallography
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Determination of physicochemical properties including solubility, partition coefficient, and stability
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Development of specific analytical methods for detection in various matrices
Biological Evaluation Prospects
Future research directions might include:
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Comparative antimicrobial activity studies against relevant bacterial pathogens
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Investigation of structure-activity relationships within this chemical family
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Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles
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Safety and toxicity evaluations for potential veterinary applications
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Exploration of potential advantages over existing amphenicol antibiotics
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